molecular formula C8H4F3NO3 B14866274 2-Formyl-6-(trifluoromethyl)isonicotinic acid

2-Formyl-6-(trifluoromethyl)isonicotinic acid

Cat. No.: B14866274
M. Wt: 219.12 g/mol
InChI Key: GQOPINYRMOOWQS-UHFFFAOYSA-N
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Description

2-Formyl-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C8H4F3NO3 and a molar mass of 219.12 g/mol This compound is characterized by the presence of a formyl group at the 2-position and a trifluoromethyl group at the 6-position on an isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-(trifluoromethyl)isonicotinic acid typically involves the introduction of the formyl and trifluoromethyl groups onto the isonicotinic acid framework. One common method includes the use of trifluoromethylation reagents and formylation agents under controlled conditions. For instance, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base . Formylation can be carried out using formylating agents such as formic acid or formic anhydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Formyl-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H4F3NO3

Molecular Weight

219.12 g/mol

IUPAC Name

2-formyl-6-(trifluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)6-2-4(7(14)15)1-5(3-13)12-6/h1-3H,(H,14,15)

InChI Key

GQOPINYRMOOWQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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